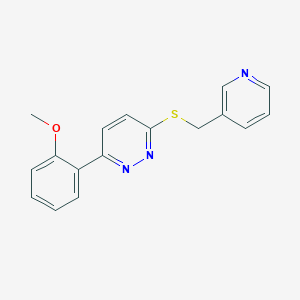![molecular formula C17H12ClFN4O B2747429 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097924-07-5](/img/structure/B2747429.png)
2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: 2-chloro-4-fluorobenzamide, 3-(pyridin-4-yl)pyrazine, coupling agent (e.g., EDC, DCC)
- Conditions: Room temperature, inert atmosphere
- Product: 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that similar compounds can inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to the suppression of the bacteria’s growth.
Biochemical Pathways
Given its potential anti-tubercular activity , it may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been found to exhibit significant anti-tubercular activity , suggesting that this compound may also have a similar effect.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The pyrazinylmethyl-pyridinyl moiety is then attached through a series of coupling reactions.
-
Step 1: Preparation of Benzamide Core
- Reactants: 2-chloro-4-fluorobenzoic acid, thionyl chloride
- Conditions: Reflux in anhydrous conditions
- Product: 2-chloro-4-fluorobenzoyl chloride
-
Step 2: Formation of Benzamide
- Reactants: 2-chloro-4-fluorobenzoyl chloride, ammonia or an amine
- Conditions: Room temperature, anhydrous conditions
- Product: 2-chloro-4-fluorobenzamide
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
- The chloro and fluoro groups on the benzamide core can undergo nucleophilic substitution reactions.
- Common reagents: Sodium hydroxide, potassium tert-butoxide
- Major products: Substituted benzamides with different nucleophiles
-
Coupling Reactions
- The pyrazinylmethyl-pyridinyl moiety can be introduced through coupling reactions.
- Common reagents: EDC, DCC, HATU
- Major products: Coupled benzamides with various heterocyclic groups
-
Oxidation and Reduction Reactions
- The compound can undergo oxidation and reduction reactions to modify the functional groups.
- Common reagents: Hydrogen peroxide (oxidation), sodium borohydride (reduction)
- Major products: Oxidized or reduced derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
- Applications in cancer research, anti-inflammatory drugs, and antimicrobial agents.
-
Materials Science
- Use in the development of novel materials with specific electronic or optical properties.
- Potential applications in organic electronics and photonics.
-
Biological Research
- Study of its interactions with biological macromolecules such as proteins and nucleic acids.
- Applications in understanding the mechanism of action of similar compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2-chloro-4-fluorobenzamide
- Lacks the pyrazinylmethyl-pyridinyl moiety, making it less complex and potentially less specific in its interactions.
-
4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
- Lacks the chloro group, which may affect its binding affinity and specificity.
-
2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
- Lacks the fluoro group, which may influence its electronic properties and reactivity.
Uniqueness
2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is unique due to the presence of both chloro and fluoro substituents, along with the pyrazinylmethyl-pyridinyl moiety. This combination of functional groups enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O/c18-14-9-12(19)1-2-13(14)17(24)23-10-15-16(22-8-7-21-15)11-3-5-20-6-4-11/h1-9H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKUSTVKHNQRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
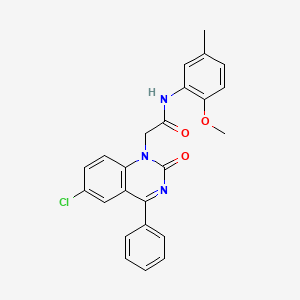
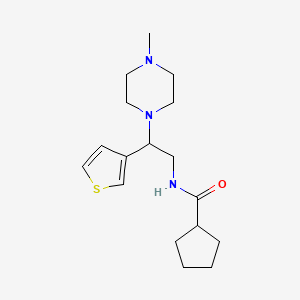
![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)
![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B2747358.png)
![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
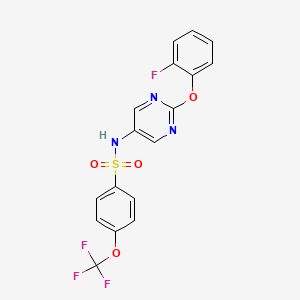
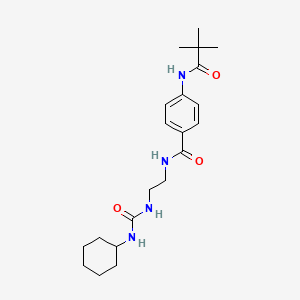
![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
![2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2747368.png)
